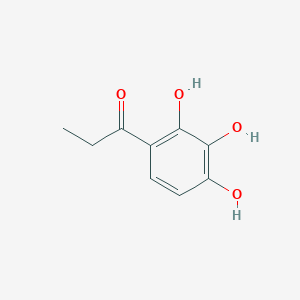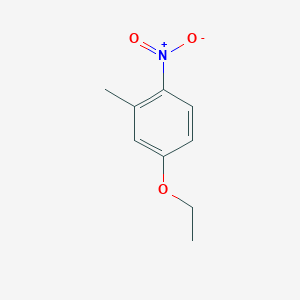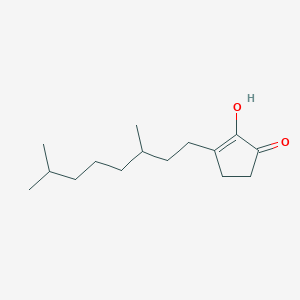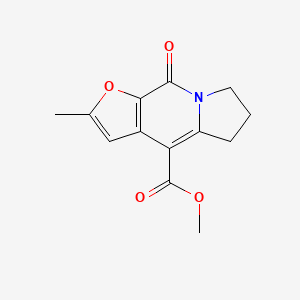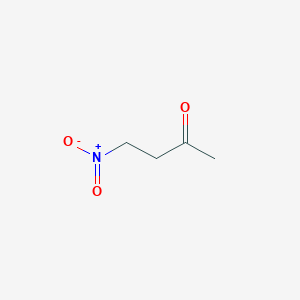
4-Nitrobutan-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Nitrobutan-2-one involves asymmetric aldol reactions catalyzed by amino acids in water . A certain amount of organic solvents such as ethanol, tetrahydrofuran still had to combine with water to dissolve the organic aldehydes and promote the reaction .Molecular Structure Analysis
The molecular formula of 4-Nitrobutan-2-one is C4H7NO3 . The molecular weight is 117.1 g/mol.Chemical Reactions Analysis
The catalytic reduction of 4-Nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Wissenschaftliche Forschungsanwendungen
Catalytic Properties and Acid Strength Measurement
4-Nitrobutan-2-one has been utilized in studies focusing on the strength of solid acids. A modified spectrophotometric approach involving indicators like 4-nitrotoluene demonstrated that the acidity and therefore the catalytic properties of solid acids can be significantly influenced by their composition and preparation methods. The study provided insights into the correlation between acid strength and catalytic activity, essential for catalysis applications (Umansky et al., 1991).
Electrochemical Studies
The electrochemical behavior of nitro compounds, including those related to 4-Nitrobutan-2-one, has been extensively studied. Research involving 4-nitroimidazole, a compound structurally related to 4-Nitrobutan-2-one, in protic media revealed detailed insights into the electrochemical reduction processes. Such studies are pivotal for understanding the electrochemical properties of nitro compounds and their potential applications in analytical chemistry and environmental monitoring (Carbajo et al., 2002).
Environmental Implications and Adsorption Studies
Adsorption analysis on silver nanostructures has shown the potential of using 4-Nitrobutan-2-one related compounds for environmental cleanup and biochemical applications. Studies demonstrated that nitrophenol isomers, including compounds structurally related to 4-Nitrobutan-2-one, could be effectively adsorbed on nanoscale silver films/powder. This research indicates the potential for using such materials in the removal of toxic phenolic compounds from wastewater (Perry et al., 2010).
Crystallization Thermodynamics
Research on the solubility and crystallization thermodynamics of 4-Nitropyrazole, a compound related to 4-Nitrobutan-2-one, in various organic solvents provided valuable data for the separation and purification processes. The study focused on understanding the solubility behavior of 4-Nitropyrazole in different solvents and its implications for industrial applications, showcasing the importance of such fundamental data in chemical processing and manufacturing (Liu & Guo, 2021).
Toxic Nitrite Detection
A novel study introduced an amine-functionalized material for efficient nitrite monitoring and removal from water samples, indicating the broader applicability of 4-Nitrobutan-2-one related compounds in environmental science. This material's ability to detect and adsorb nitrite ions at ultra-trace levels demonstrates its potential in addressing water pollution and treatment challenges (Awual et al., 2019).
Eigenschaften
IUPAC Name |
4-nitrobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-4(6)2-3-5(7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUHQGCKXVUCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455654 | |
| Record name | 2-Butanone, 4-nitro- (6CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobutan-2-one | |
CAS RN |
58935-95-8 | |
| Record name | 2-Butanone, 4-nitro- (6CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



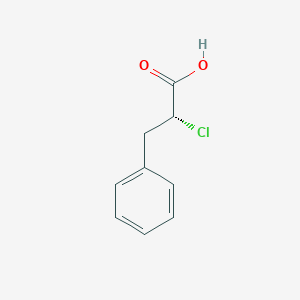
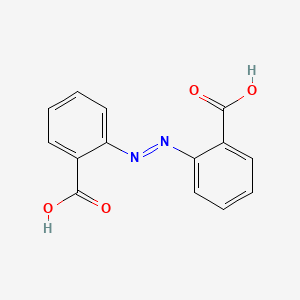
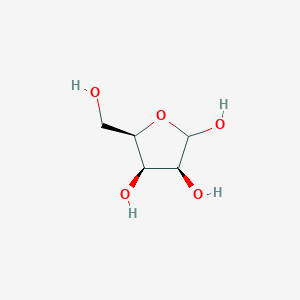
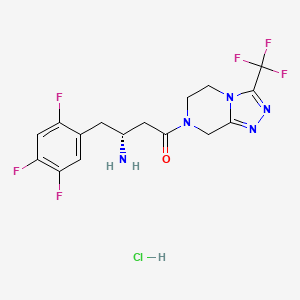
![4-chloro-1H-imidazo[4,5-c]quinoline](/img/structure/B1625177.png)
![4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1625178.png)
![N-[1-Methyl-3-[2-(4-phenoxyphenoxy)-1,3-thiazol-5-YL]prop-2-ynyl]acetamide](/img/structure/B1625179.png)
![[3,3'-Bipyridin]-5-ylmethanol](/img/structure/B1625180.png)
![Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane](/img/structure/B1625181.png)
![4,4'-Bis[(para-formylphenoxy)methyl]biphenyl](/img/structure/B1625182.png)
